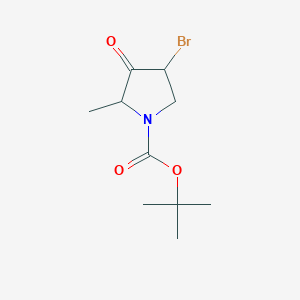
1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-((tetrahidrofurano-2-il)metil)-1H-imidazol-5-carboxílico es un compuesto orgánico complejo que presenta un anillo de tetrahidrofurano unido a un anillo de imidazol a través de un puente metileno, con un grupo funcional ácido carboxílico en la posición 5 del anillo de imidazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 1-((tetrahidrofurano-2-il)metil)-1H-imidazol-5-carboxílico normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la apertura del anillo de 2,5-dimetilfurano a 2,5-hexanodiona, seguida de una condensación aldólica con aldehídos y posterior hidrogenación-ciclización para generar la parte de tetrahidrofurano . El anillo de imidazol se puede introducir mediante reacciones de ciclización que implican precursores adecuados.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar versiones optimizadas de los métodos de síntesis de laboratorio, con un enfoque en la escalabilidad, la rentabilidad y la sostenibilidad ambiental. Los catalizadores y las condiciones de reacción se seleccionan cuidadosamente para maximizar el rendimiento y la pureza, al tiempo que se minimizan los residuos y el consumo de energía.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 1-((tetrahidrofurano-2-il)metil)-1H-imidazol-5-carboxílico puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El anillo de tetrahidrofurano se puede oxidar para formar lactonas o ácidos carboxílicos correspondientes.
Reducción: El anillo de imidazol se puede reducir en condiciones específicas para formar derivados de dihidroimidazol.
Sustitución: El puente metileno puede sufrir reacciones de sustitución nucleofílica, introduciendo diferentes grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio u óxido de cromo (VI) en condiciones ácidas.
Reducción: Gas hidrógeno con paladio sobre carbono (Pd/C) como catalizador.
Sustitución: Nucleófilos como haluros o aminas en presencia de una base.
Productos principales:
Oxidación: Formación de lactonas o ácidos carboxílicos.
Reducción: Formación de derivados de dihidroimidazol.
Sustitución: Introducción de varios grupos funcionales en el puente metileno.
Aplicaciones Científicas De Investigación
El ácido 1-((tetrahidrofurano-2-il)metil)-1H-imidazol-5-carboxílico tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluida la inhibición de enzimas y la modulación de receptores.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-((tetrahidrofurano-2-il)metil)-1H-imidazol-5-carboxílico implica su interacción con objetivos y vías moleculares específicos. El anillo de imidazol puede interactuar con enzimas o receptores, modulando su actividad. La parte de tetrahidrofurano puede aumentar la afinidad de unión y la especificidad del compuesto. Estas interacciones pueden conducir a diversos efectos biológicos, como la inhibición de la actividad enzimática o la modulación de las vías de señalización de los receptores.
Compuestos similares:
- Ácido 1-((tetrahidrofurano-2-il)metil)-1H-pirazol-4-carboxílico
- (S)-1-(tetrahidrofurano-2-il)metil metanosulfonato
Comparación: El ácido 1-((tetrahidrofurano-2-il)metil)-1H-imidazol-5-carboxílico es único debido a la presencia de ambos anillos de tetrahidrofurano e imidazol, lo que confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir perfiles de reactividad y actividad biológica diferentes, lo que lo convierte en un compuesto valioso para aplicaciones específicas en investigación e industria.
Comparación Con Compuestos Similares
- 1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid
- (S)-1-(tetrahydrofuran-2-yl)methyl methanesulfonate
Comparison: 1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both tetrahydrofuran and imidazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
3-(oxolan-2-ylmethyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)8-4-10-6-11(8)5-7-2-1-3-14-7/h4,6-7H,1-3,5H2,(H,12,13) |
Clave InChI |
ALZMDNNQKXBNDG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CN2C=NC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11783472.png)
![4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783477.png)

![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)



![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783530.png)

![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)


